molecular formula C14H12N2O3S B2919194 6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 562792-76-1

6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No.: B2919194
CAS No.: 562792-76-1
M. Wt: 288.32
InChI Key: PMRNVQUGKAAULA-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-b]thiazole core with a 3,4-dimethoxyphenyl group and a formyl group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired imidazo[2,1-b]thiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carboxylic acid.

    Reduction: 6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the translocation of the constitutive androstane receptor (CAR) in human cells . This receptor plays a role in the regulation of various metabolic pathways, including those involved in drug metabolism and detoxification.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect its interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-18-11-4-3-9(7-12(11)19-2)13-10(8-17)16-5-6-20-14(16)15-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRNVQUGKAAULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(N3C=CSC3=N2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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